Elubrixin

Selectivity Profiling CXCR1/2 Pharmacology Neutrophil Biology

Elubrixin (SB-656933) is the preferred CXCR2 antagonist for researchers requiring unambiguous interrogation of CXCR2 signaling without confounding CXCR1 activity. Its >10,000 nM IC50 at CXCR1 provides a significantly cleaner pharmacological window versus dual antagonists like Navarixin (CXCR1 IC50: 36 nM). Validated in human ozone/LPS challenge models with robust, dose-dependent reductions in airway neutrophilia (55–74%), this compound offers established in vivo efficacy benchmarks and extensive Phase I/II safety data—accelerating translational research in COPD, cystic fibrosis, and neutrophil-driven inflammation.

Molecular Formula C17H17Cl2FN4O4S
Molecular Weight 463.3 g/mol
CAS No. 688763-64-6
Cat. No. B1671188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElubrixin
CAS688763-64-6
SynonymsSB-656933;  SB 656933;  SB656933;  SB-656933-AAF;  SB-656933 AAF;  SB-656933AAF;  Elubrixin
Molecular FormulaC17H17Cl2FN4O4S
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl
InChIInChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26)
InChIKeyYQYFEGTYCUQBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elubrixin (CAS 688763-64-6) Procurement Guide: A Potent, Selective CXCR2 Antagonist for Neutrophil-Driven Inflammatory Research


Elubrixin (SB-656933, GSK656933) is a potent, selective, competitive, and reversible antagonist of the C-X-C chemokine receptor type 2 (CXCR2), and an antagonist of the interleukin-8 (IL-8) receptor [1]. It is an orally bioavailable small molecule developed to inhibit neutrophil activation and recruitment, primarily for research into inflammatory diseases characterized by neutrophilic infiltration, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF) [2]. Elubrixin advanced to Phase II clinical trials before its development was discontinued [3].

Elubrixin vs. Other CXCR2 Antagonists: Why Chemical and Pharmacological Class Does Not Guarantee Functional Equivalence


While several CXCR2 antagonists exist (e.g., Navarixin, AZD5069, Danirixin), they cannot be treated as interchangeable research tools. These compounds exhibit significant differences in their CXCR2/CXCR1 selectivity profiles, binding affinities, and in vivo pharmacodynamic (PD) outcomes. For instance, Navarixin is a dual CXCR1/2 antagonist, while Danirixin and AZD5069 have distinct binding kinetics and selectivity windows [1]. Consequently, the choice of a specific CXCR2 antagonist directly impacts the experimental interpretation of neutrophil biology, and substitution without validation can lead to confounding results regarding the specific roles of CXCR2 versus CXCR1 in a given model.

Elubrixin (SB-656933) Procurement Evidence: Direct Quantitative Differentiation from Key CXCR2 Antagonist Comparators


CXCR2 vs. CXCR1 Selectivity: Elubrixin's ~38-Fold Higher Selectivity Over Navarixin

Elubrixin demonstrates a substantial selectivity window for CXCR2 over CXCR1, a key differentiator from dual antagonists like Navarixin. While Navarixin is a potent dual CXCR1/2 antagonist (IC50: CXCR2 = 2.6 nM, CXCR1 = 36 nM), Elubrixin shows significantly weaker affinity for CXCR1 (IC50 > 10,000 nM) [1][2]. This makes Elubrixin a more suitable tool for dissecting CXCR2-specific functions in systems where CXCR1 may also play a role.

Selectivity Profiling CXCR1/2 Pharmacology Neutrophil Biology

In Vivo Neutrophil Reduction: Elubrixin's 55-74% Reduction in Ozone-Induced Airway Neutrophilia

In a human ozone-challenge model, Elubrixin (SB-656933) demonstrated a clear, dose-dependent reduction in airway neutrophilia. This in vivo pharmacodynamic (PD) benchmark is critical for evaluating translational potential. Single oral doses of 50 mg and 150 mg reduced sputum neutrophils by 55% (95% CI 20-75%) and 74% (95% CI 55-85%), respectively, compared to placebo [1]. This provides a validated in vivo efficacy metric directly tied to a functional outcome.

In Vivo Efficacy Airway Inflammation Neutrophil Trafficking

Ex Vivo CD11b Inhibition: Elubrixin's 70% Maximal Suppression in Whole Blood Assay

Elubrixin potently inhibits agonist-induced neutrophil activation in a physiologically relevant human whole blood assay. Oral administration of Elubrixin (≥50 mg) resulted in a maximum inhibition of CXCL1-induced CD11b expression on peripheral blood neutrophils of 70% (95% CI 60-77%) at a 400 mg dose, relative to placebo [1]. This demonstrates robust target engagement and functional antagonism in a complex biological matrix.

Ex Vivo Assay Neutrophil Activation CD11b Expression

Clinical Safety and Tolerability Profile: Elubrixin's Phase II Data in Cystic Fibrosis

In a 28-day Phase II trial in 146 adult cystic fibrosis patients, Elubrixin (50 mg once daily) was generally well-tolerated, with the most frequent adverse event being headache [1]. This trial provides crucial safety and tolerability data for human studies. While no comparator CXCR2 antagonist has demonstrated superior safety in this specific population, Elubrixin's clinical safety profile is a key differentiator from compounds that have been discontinued due to safety concerns (e.g., neutropenia observed with Navarixin in some studies) [2].

Clinical Safety Tolerability Cystic Fibrosis

Elubrixin (SB-656933) Applications: Optimized Research Scenarios Based on Quantitative Evidence


Dissecting CXCR2-Specific Neutrophil Functions in Complex Inflammatory Environments

For research requiring specific interrogation of CXCR2 signaling without confounding CXCR1 activity, Elubrixin is the preferred tool. Its >10,000 nM IC50 for CXCR1, compared to Navarixin's 36 nM, provides a cleaner pharmacological profile. This is crucial when studying neutrophil biology in tissues where both CXCR1 and CXCR2 are expressed, such as in the inflamed lung [1].

Validating CXCR2-Dependent Neutrophil Recruitment in Human In Vivo Challenge Models

Researchers designing human ozone or LPS challenge studies to investigate neutrophil trafficking can rely on Elubrixin's established in vivo efficacy. The compound has demonstrated a robust, dose-dependent reduction in airway neutrophilia (55-74% at clinically relevant doses), providing a benchmark for target engagement and functional outcome in human subjects [1]. This data streamlines dose selection and endpoint analysis.

Conducting Preclinical Studies in Models of Cystic Fibrosis or COPD with a Well-Characterized Safety Profile

When translating CXCR2 antagonism into animal models of chronic neutrophilic diseases like CF or COPD, Elubrixin's extensive clinical safety data (Phase I and II) offers a significant advantage. The known tolerability profile, including the absence of neutropenia observed with some other CXCR2 antagonists, reduces the risk of confounding toxicity and aligns with the goal of developing a safe therapeutic candidate [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elubrixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.